molecular formula C13H19N3O3 B4614892 N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide

N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide

Cat. No.: B4614892
M. Wt: 265.31 g/mol
InChI Key: XRRRVNQSXOXWLK-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.14264148 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Chemistry and Hypoxia-selective Cytotoxicity

A study focused on the reductive chemistry of a novel hypoxia-selective cytotoxin, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, demonstrating its potential in targeted cancer therapy. The study revealed that the toxicity of the compound towards hypoxic cells could be significantly enhanced through enzymatic reduction, highlighting its potential as a therapeutic agent in targeting hypoxic tumor cells (Palmer et al., 1995).

Molecular Complex Formation and Solid-State Chemistry

Research into the solvates and salts of antibiotic agents like nitrofurantoin explored their ability to form molecular complexes, providing insights into the structural, thermochemical, and desolvation studies of these compounds. This work offers a route to enhancing the pharmaceutical properties of antibiotics through solid-state chemistry (Vangala et al., 2013).

Synthetic Methodologies for Organic Compounds

A study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for various fields including medicine and pesticides, showcases advancements in synthetic methodologies that reduce production costs and environmental impact, demonstrating the utility of N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide related compounds in chemical synthesis (Wang Ling-ya, 2015).

Photolabile Polymers for Biomedical Applications

Another research avenue involves the development of photolabile polymers that can switch from cationic to zwitterionic forms upon irradiation. These polymers have been tested for their ability to condense and release DNA, as well as modulate their antibacterial activity, which could have significant implications in gene therapy and antimicrobial treatments (Sobolčiak et al., 2013).

Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications

The synthesis and evaluation of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide as a cyclooxygenase-2 inhibitor offers potential for developing new anti-inflammatory drugs. This study highlights the design, synthesis, and bioassay of molecules aiming at therapeutic applications, specifically targeting COX-2 enzyme inhibition (Al-Hourani et al., 2016).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10-9-11(5-6-12(10)16(18)19)13(17)14-7-4-8-15(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRVNQSXOXWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCCN(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.